

## Comparative Efficacy of Rosuvastatin-Fenofibrate Combination Therapy Versus Rosuvastatin Monotherapy in Diabetic Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Razel-F   |           |
| Cat. No.:            | B15184821 | Get Quote |

A comprehensive review of clinical evidence for researchers and drug development professionals.

Diabetic dyslipidemia, a common metabolic derangement in patients with type 2 diabetes, is characterized by a triad of elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and elevated low-density lipoprotein cholesterol (LDL-C). While statin monotherapy, primarily with agents like rosuvastatin, is the cornerstone for managing elevated LDL-C, a significant residual cardiovascular risk often persists due to unaddressed hypertriglyceridemia and low HDL-C. This has led to the exploration of combination therapies, such as a fixed-dose combination of rosuvastatin and fenofibrate (marketed as **Razel-F**), to provide a more comprehensive lipid-lowering effect. This guide provides an objective comparison of the efficacy of this combination therapy against rosuvastatin monotherapy, supported by data from clinical studies.

## Data Presentation: Comparative Lipid Profile Modulation

The following tables summarize the quantitative data from various clinical trials, highlighting the percentage change in key lipid parameters following treatment with rosuvastatin-fenofibrate combination therapy versus rosuvastatin monotherapy.



Table 1: Efficacy of Rosuvastatin and Fenofibrate Combination vs. High-Dose Rosuvastatin in Stable Coronary Artery Disease with Mixed Dyslipidemia[1][2]

| Parameter              | Rosuvastatin (40mg) +<br>Fenofibrate (145mg) (FDC<br>Group) | High-Dose Rosuvastatin<br>(40mg) (HDR Group) |
|------------------------|-------------------------------------------------------------|----------------------------------------------|
| LDL-C Reduction        | Greater Reduction                                           | Less Reduction                               |
| HDL-C Increase         | Greater Increase                                            | Less Increase                                |
| Triglyceride Reduction | Greater Reduction                                           | Less Reduction                               |

FDC: Fixed-Dose Combination; HDR: High-Dose Rosuvastatin. This study concluded that the combination therapy was more effective in improving the overall lipid profile compared to high-dose rosuvastatin monotherapy.[1]

Table 2: Comparative Efficacy of Rosuvastatin + Fenofibric Acid vs. Rosuvastatin Monotherapy in Patients with Mixed Dyslipidemia[3][4]

| Parameter              | Rosuvastatin (5mg) +<br>Fenofibric Acid (135mg) | Rosuvastatin (5mg)<br>Monotherapy     |
|------------------------|-------------------------------------------------|---------------------------------------|
| HDL-C Increase         | 23.0%                                           | 12.4%                                 |
| Triglyceride Reduction | -40.3%                                          | -17.5%                                |
| LDL-C Reduction        | -28.7%                                          | Not Reported for Direct<br>Comparison |

This study highlighted the significant improvement in HDL-C and triglycerides with the combination therapy compared to rosuvastatin monotherapy.[4]

Table 3: Comparison of Rosuvastatin (10mg) + Fenofibrate (145mg) Combination Therapy in Diabetic Dyslipidemia[5][6]



| Parameter                 | Baseline (Mean)   | After 12 Weeks (Mean) |
|---------------------------|-------------------|-----------------------|
| Total Cholesterol (mg/dL) | Data Not Provided | Data Not Provided     |
| HDL-C (mg/dL)             | Data Not Provided | Data Not Provided     |
| LDL-C (mg/dL)             | Data Not Provided | Data Not Provided     |
| Triglycerides (mg/dL)     | Data Not Provided | Data Not Provided     |
| TCL/HDL Ratio             | Data Not Provided | Data Not Provided     |
| TGL/HDL Ratio             | Data Not Provided | Data Not Provided     |

This hospital record-based study concluded that the combination therapy of Rosuvastatin (10mg) plus Fenofibrate (145mg) was effective in improving the lipid profile in patients with diabetic dyslipidemia, with a particular emphasis on the improvement of the TGL/HDL ratio.[5]

## **Experimental Protocols**

The methodologies employed in the cited studies generally follow a randomized, controlled trial design. A representative experimental workflow is detailed below.

A Randomized, Comparative Study of Rosuvastatin-Fenofibrate FDC vs. Rosuvastatin Monotherapy

### 1. Patient Population:

- Adult male and female patients (typically aged 18-70 years) diagnosed with type 2 diabetes and mixed dyslipidemia.
- Inclusion criteria often include fasting triglyceride levels ≥ 150 mg/dL and LDL-C levels > 100 mg/dL.[7]
- Exclusion criteria commonly include severe renal or hepatic dysfunction, and current treatment with other lipid-lowering agents that cannot be washed out.[7]

### 2. Study Design:



- A multicenter, randomized, open-label or double-blind, parallel-group study.[7][8]
- Patients undergo a dietary lead-in period (e.g., 6 weeks) to standardize dietary habits.[9]
- Patients are then randomized to receive either the fixed-dose combination of rosuvastatin
  and fenofibrate or rosuvastatin monotherapy for a specified duration (e.g., 12 to 24 weeks).
  [1][6][10]

#### 3. Treatment:

- Combination Group: Fixed-dose combination of Rosuvastatin (e.g., 10 mg) and Fenofibrate (e.g., 145 mg or 160 mg) administered once daily.[1][5][6]
- Monotherapy Group: Rosuvastatin (e.g., 10 mg, 20 mg, or 40 mg) administered once daily.[1]
- 4. Efficacy and Safety Assessment:
- Fasting lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) are measured at baseline and at specified intervals throughout the study (e.g., 4, 12, and 24 weeks).[1]
- Safety is monitored through the recording of adverse events and measurement of liver enzymes (AST, ALT) and creatine phosphokinase (CPK) at regular intervals.[1]
- 5. Statistical Analysis:
- The primary endpoint is typically the percentage change in lipid parameters from baseline to the end of the study.
- Statistical tests such as the unpaired t-test are used to compare the mean percentage changes between the treatment groups.[1]

# Visualizations Experimental Workflow









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Is fixed dose combination of rosuvastatin with fenofibrate more effective than high dose Rosuvastatin inpatients with stable coronary artery disease with mixed dyslipidemia? A study
   ResearchersProfile [researchersprofile.com]
- 2. pjms.in [pjms.in]
- 3. Achievement of Lipid Targets with the Combination of Rosuvastatin and Fenofibric Acid in Patients with Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rosuvastatin 5 mg in combination with fenofibric acid 135 mg in patients with mixed dyslipidemia a phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Efficacy and Safety of Fixed Dose Combination of Rosuvastatin and Choline Fenofibrate to Fixed Dose Combination of Rosuvastatin and Fenofibrate in Patients of Mixed Dyslipidemia: A Randomized, Open-label, Multicentre Clinical Trial in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fusionpace.in [fusionpace.in]
- 10. Increased Rosuvastatin Dose versus Concomitant Fenofibrate and Rosuvastatin Therapy to Achieve Lipid Goal in Patients with Diabetes or Atherosclerosis with Metabolic Syndrome -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Rosuvastatin-Fenofibrate Combination Therapy Versus Rosuvastatin Monotherapy in Diabetic Dyslipidemia].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15184821#comparative-efficacy-of-razel-f-versus-rosuvastatin-monotherapy-in-diabetic-dyslipidemia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com